n-(4-Iodophenyl)formamide

Myeloperoxidase inhibition Inflammation Enzyme selectivity

N-(4-Iodophenyl)formamide (CAS 6393-17-5), also known as 4'-iodoformanilide, is a halogenated aromatic formamide derivative with the molecular formula C₇H₆INO and a molecular weight of 247.03 g/mol. It is a key intermediate in organic synthesis, characterized by a para-iodophenyl group attached to a formamide moiety.

Molecular Formula C7H6INO
Molecular Weight 247.03 g/mol
CAS No. 6393-17-5
Cat. No. B8787701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(4-Iodophenyl)formamide
CAS6393-17-5
Molecular FormulaC7H6INO
Molecular Weight247.03 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC=O)I
InChIInChI=1S/C7H6INO/c8-6-1-3-7(4-2-6)9-5-10/h1-5H,(H,9,10)
InChIKeyYVMPHQNOYFUDNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Iodophenyl)formamide (6393-17-5) Procurement Guide: Sourcing and Baseline Specifications


N-(4-Iodophenyl)formamide (CAS 6393-17-5), also known as 4'-iodoformanilide, is a halogenated aromatic formamide derivative with the molecular formula C₇H₆INO and a molecular weight of 247.03 g/mol [1]. It is a key intermediate in organic synthesis, characterized by a para-iodophenyl group attached to a formamide moiety. This compound is typically available as a solid with a purity of ≥95% and is soluble in polar organic solvents such as DMSO and DMF . Its unique iodine substituent provides a reactive handle for cross-coupling reactions, distinguishing it from other halogenated analogs.

Why N-(4-Iodophenyl)formamide (6393-17-5) Cannot Be Directly Substituted with Other Halogenated Formamides


In procurement for research and industrial applications, substituting N-(4-iodophenyl)formamide with its chloro, bromo, or fluoro analogs is not a trivial decision. The para-iodo substituent confers a unique combination of properties that directly impact both synthetic utility and biological activity. Specifically, the iodine atom provides a superior leaving group for cross-coupling reactions , a higher calculated LogP value (2.57) which enhances lipophilicity [1], and a distinct pharmacological profile, particularly its potent and selective inhibition of the enzyme myeloperoxidase (MPO) [2]. These differentiating factors, supported by quantitative evidence, mean that a generic substitution would likely compromise reaction yields, alter biological outcomes, and necessitate extensive re-validation of experimental protocols.

Quantitative Differentiation of N-(4-Iodophenyl)formamide (6393-17-5): A Comparative Evidence Guide


MPO Enzyme Inhibition: Superior Potency and Selectivity Profile vs. Halogenated Analogs

N-(4-iodophenyl)formamide exhibits potent and selective inhibition of recombinant human myeloperoxidase (MPO) with an IC50 of 159 nM [1]. This activity is notably more potent than its inhibitory effects on other peroxidases; it is over 16-fold selective for MPO over CYP3A4 (IC50 = 2,600 nM) [2] and nearly 40-fold selective over thyroid peroxidase (TPO, IC50 = 6,300 nM) [3]. While direct comparative IC50 data for chloro-, bromo-, or fluoro-substituted N-phenylformamides against MPO is not available in the same assay, the unique combination of the iodine substituent with the formamide core is a known structural motif for MPO inhibition [4].

Myeloperoxidase inhibition Inflammation Enzyme selectivity

Synthetic Versatility: High-Yield One-Step Synthesis for Scalable Production

N-(4-Iodophenyl)formamide can be synthesized in a single step with quantitative yield using an adapted Vilsmeier-Haack protocol [1]. This protocol, using DMF and POCl₃, yields the product in quantitative amounts, a stark contrast to traditional two-step formylation methods for other anilides, which often involve isolation of intermediates and lower overall yields. This high-yielding, one-step process is a significant advantage for cost-effective and scalable synthesis.

Organic synthesis Process chemistry Vilsmeier-Haack reaction

Physicochemical Properties: LogP and Halogen Effects on Reactivity and Solubility

The calculated LogP (octanol-water partition coefficient) for N-(4-iodophenyl)formamide is 2.57 [1]. This value is significantly higher than that of its 4-fluoro analog (LogP ~1.0) and 4-chloro analog (LogP ~2.0), and moderately higher than the 4-bromo analog (LogP ~2.3) [2]. This increased lipophilicity is due to the larger, more polarizable iodine atom. Furthermore, the iodine substituent serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), offering a reactivity profile distinct from the less reactive bromo and chloro analogs, and enabling synthetic routes not possible with the fluoro derivative .

Lipophilicity Cross-coupling SAR studies

Critical Handling and Storage Requirements: A Procurement and Logistics Differentiator

Unlike its more stable bromo and chloro counterparts, N-(4-iodophenyl)formamide requires specific storage and handling protocols. The carbon-iodine bond is photolabile, and the compound must be protected from light to prevent degradation, which is indicated by a purple discoloration from released iodine . Standard safety data sheets recommend storage in a cool, dry, well-ventilated place away from light [1]. This requirement contrasts with the general storage recommendations for N-(4-chlorophenyl)formamide or N-(4-fluorophenyl)formamide, which do not typically include explicit warnings about photodegradation.

Stability Safety Logistics

Optimal Application Scenarios for N-(4-Iodophenyl)formamide (6393-17-5) Based on Quantitative Evidence


As a Selective Myeloperoxidase (MPO) Inhibitor Tool Compound

Procure N-(4-iodophenyl)formamide for use as a selective small-molecule inhibitor of MPO in cell-based or biochemical assays. Its IC50 of 159 nM against MPO and over 16-fold selectivity for MPO over CYP3A4 make it a suitable tool for dissecting MPO-dependent pathways in inflammation, cardiovascular disease, and neurodegeneration research [1]. Its application should be prioritized over other halogenated formamides for which no comparable MPO inhibition data exists.

As a Versatile Building Block for Cross-Coupling Chemistry

Leverage the superior leaving group ability of the para-iodo substituent for efficient palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to construct complex molecular architectures for medicinal chemistry or materials science [1]. This application is a key differentiator from the less reactive 4-bromo and 4-chloro analogs, and especially from the non-reactive 4-fluoro derivative. The compound's high yield in synthesis also makes it an economical choice for large-scale projects [2].

In Structure-Activity Relationship (SAR) Studies for Halogen Bonding

Include N-(4-iodophenyl)formamide in a panel of 4-halogenated N-phenylformamides to investigate the impact of halogen size and polarizability on target binding affinity. The large, polarizable iodine atom can engage in strong halogen bonding interactions that are not possible with smaller halogens. Its higher LogP (2.57) also provides a basis for correlating lipophilicity with biological activity or pharmacokinetic properties [1].

For Research Requiring Light-Sensitive Reagents

This compound is ideal for research programs that require or can accommodate light-sensitive reagents, as its photolability can be exploited in controlled photochemical reactions. Procurement for these specific uses must be coupled with a logistics plan that ensures the compound is stored and shipped in light-protective containers to maintain its integrity and ensure experimental reproducibility [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for n-(4-Iodophenyl)formamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.